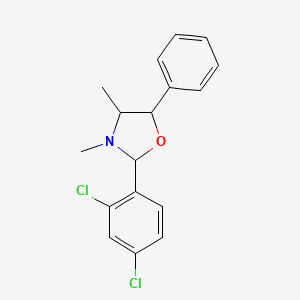
2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine: is a heterocyclic organic compound. It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features two chlorine atoms attached to a phenyl ring, as well as methyl and phenyl substituents. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine and an alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure.
2,4-Dichlorobenzyl alcohol: An antiseptic compound used in throat lozenges.
2,4-Dichlorophenethylamine: A chemical intermediate used in the synthesis of pharmaceuticals.
Uniqueness: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its oxazolidine ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other dichlorophenyl compounds and makes it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
143831-89-4 |
|---|---|
Molekularformel |
C17H17Cl2NO |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H17Cl2NO/c1-11-16(12-6-4-3-5-7-12)21-17(20(11)2)14-9-8-13(18)10-15(14)19/h3-11,16-17H,1-2H3 |
InChI-Schlüssel |
GNIZQGVFGAWAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(N1C)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
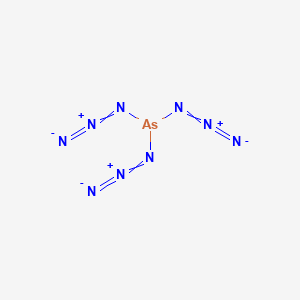

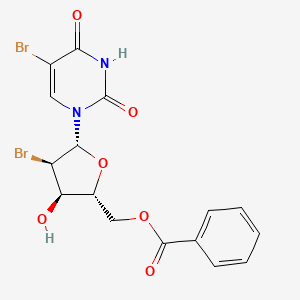
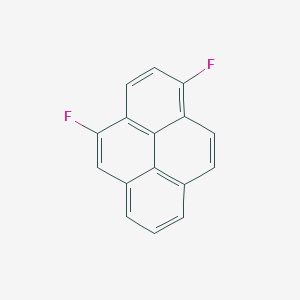

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)


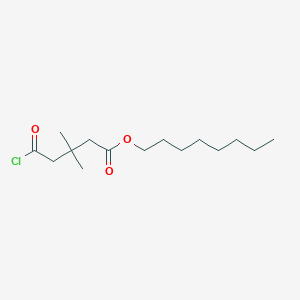
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

